1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is a substituted phthalimide derivative characterized by a 4-iodophenyl group attached to the isoindole-dione scaffold. This compound belongs to a broader class of cyclic imides, which are widely explored in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties .
Properties
CAS No. |
54376-74-8 |
|---|---|
Molecular Formula |
C14H8INO2 |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(4-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8INO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI Key |
LQEZVSCWEPAVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Classical Imide Formation via Phthalic Anhydride and 4-Iodoaniline
The most direct route to 2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione involves the condensation of phthalic anhydride with 4-iodoaniline. This method, adapted from analogous syntheses of substituted phthalimides, proceeds via nucleophilic acyl substitution. In a representative procedure, phthalic anhydride (1.0 equiv) and 4-iodoaniline (1.05 equiv) are refluxed in glacial acetic acid for 6–8 hours, yielding the target compound after recrystallization from ethanol .
Key variables influencing yield include:
-
Solvent selection : Acetic acid facilitates both reactivity and solubility, though toluene or xylene may be used for higher-temperature reactions.
-
Stoichiometry : A slight excess of 4-iodoaniline compensates for volatility losses during reflux.
-
Workup : Neutralization with aqueous sodium bicarbonate ensures removal of unreacted anhydride, while recrystallization in ethanol achieves >90% purity .
Recent optimizations by Singudas et al. demonstrated that substituting acetic acid with an aqueous phosphate buffer (pH 7.0) at 20°C for 12 hours improved yields to 86% for structurally similar 2-(3,4-dimethylphenyl) derivatives . This mild condition minimizes side reactions such as iodine displacement, which can occur under strongly acidic or basic conditions .
Carbodiimide-Mediated Coupling Using Activated Phthalic Acid
Alternative approaches employ carbodiimide reagents to activate phthalic acid for coupling with 4-iodoaniline. As detailed in WO2006134469A1, thionyl chloride converts phthalic acid to its corresponding diacyl chloride, which subsequently reacts with 4-iodoaniline in tetrahydrofuran (THF) under inert atmosphere .
Procedure :
-
Phthalic acid (1.0 equiv) is treated with excess thionyl chloride (2.2 equiv) at 70°C for 2 hours.
-
The resultant diacyl chloride is cooled to 0°C and combined with 4-iodoaniline (1.1 equiv) and triethylamine (2.5 equiv) in THF.
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After stirring for 4 hours at room temperature, the mixture is quenched with water, and the product is isolated via filtration .
This method achieves yields of 78–82%, with the key advantage being precise stoichiometric control. However, it requires rigorous moisture exclusion to prevent hydrolysis of the acyl chloride intermediate .
Nucleophilic Substitution Approaches
While less common, nucleophilic aromatic substitution (NAS) provides a viable pathway when pre-functionalized isoindole-dione precursors are available. For example, 2-chloro-1H-isoindole-1,3(2H)-dione undergoes substitution with 4-iodophenol in dimethylformamide (DMF) at 120°C, catalyzed by potassium carbonate .
Reaction conditions :
-
Catalyst : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 120°C, 24 hours
-
Yield : 68% (after column chromatography)
This method is particularly advantageous for introducing electron-withdrawing groups but is limited by the availability of suitable leaving groups on the phthalimide core .
Comparative Analysis of Synthetic Routes
The phosphate buffer method emerges as the most efficient for laboratory-scale synthesis, balancing yield and operational safety. Industrial applications may favor the carbodiimide route for its scalability despite higher reagent costs .
Recent Advances and Alternative Methodologies
Emerging strategies include photocatalytic C–H activation to directly introduce the 4-iodophenyl group onto pre-formed phthalimide. Preliminary studies using iridium-based photocatalysts in acetonitrile under blue LED irradiation show modest yields (55–60%) but eliminate multi-step sequences .
Additionally, flow chemistry adaptations of the classical method reduce reaction times to 30 minutes by maintaining optimal temperature gradients and reagent mixing ratios. These systems achieve yields comparable to batch processes (82–85%) with improved reproducibility .
Chemical Reactions Analysis
Types of Reactions
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced isoindole derivatives. Substitution reactions result in the replacement of the iodine atom with other functional groups, leading to a variety of substituted isoindole compounds.
Scientific Research Applications
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the isoindole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The 4-iodophenyl substituent distinguishes this compound from other isoindole-dione derivatives. Key comparisons include:
Notes:
- The iodine atom increases molecular weight and polarizability compared to smaller substituents (e.g., methoxy or methyl). This may improve blood-brain barrier penetration, relevant for CNS-targeting drugs .
Anticonvulsant Potential
Derivatives like 2-(2-phenylethyl)-1H-isoindole-1,3-dione (compound 13 in ) show potent anticonvulsant activity in PTZ and MES seizure models. Molecular docking studies suggest that substituents influence interactions with sodium channels. The 4-iodophenyl group’s bulkiness may sterically hinder binding compared to smaller groups but could enhance hydrophobic interactions in specific pockets .
Antimicrobial Effects
2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione exhibits enhanced antibacterial activity when complexed with metals like Cu(II) or Zn(II) . The 4-iodophenyl derivative’s iodine atom might similarly coordinate metals, though its larger size could reduce efficacy against certain bacterial strains.
Enzyme Inhibition
N-Substituted derivatives (e.g., piperazinyl-ethyl groups in ) act as acetylcholinesterase inhibitors. The 4-iodophenyl group’s electron-withdrawing nature could modulate enzyme binding compared to electron-donating groups (e.g., methoxy) .
Stability and Degradation
Thermogravimetric analysis of poly(amide-imide) polymers () shows that derivatives like 2-(4-methylphenyl)-1H-isoindole-1,3-dione decompose at high temperatures, releasing imide-related fragments. The 4-iodophenyl derivative may exhibit lower thermal stability due to the weaker C–I bond compared to C–C or C–O bonds .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- (CAS No. 499980-98-2) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H12INO2 |
| Molar Mass | 353.15 g/mol |
| Density | 1.728 g/cm³ (Predicted) |
| Boiling Point | 521.8 °C (Predicted) |
| pKa | -1.43 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its application in drug development.
Research indicates that isoindole derivatives can act as bioreductive agents, particularly in hypoxic tumor environments. They are often designed as prodrugs that become activated in the presence of specific enzymes found in tumors. This activation leads to the generation of potent cytotoxic agents, making them valuable in targeted cancer therapies .
Anticancer Properties
1H-Isoindole-1,3(2H)-dione derivatives have shown promising anticancer activity. The mechanism involves the selective targeting of hypoxic tumor cells, which are notoriously resistant to conventional therapies. The compound's structure allows it to be converted into reactive species that induce apoptosis in cancer cells while sparing normal tissues .
Case Study: Hypoxia-Activated Prodrugs
A study published in Molecules highlighted the effectiveness of nitro(het)aromatic compounds as hypoxia-activated prodrugs. The findings demonstrated that these compounds can enhance treatment specificity and reduce systemic toxicity by selectively targeting tumor cells . This approach aligns with the biological profile of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-.
Research Findings
Several studies have investigated the biological effects of isoindole derivatives:
- Study on Cytotoxicity : A recent study evaluated various isoindole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with halogen substitutions (like iodine) displayed enhanced cytotoxicity compared to their non-substituted counterparts .
- Fluorescent Probes : Another research avenue explored the use of isoindole derivatives as fluorescent probes for imaging hypoxic tumors. This application not only aids in diagnosis but also assists in monitoring therapeutic responses during treatment .
Q & A
Basic: What are the established synthetic routes for 2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, starting with condensation of 4-iodobenzaldehyde with a primary amine (e.g., ammonium acetate) under acidic conditions to form a Schiff base intermediate. Subsequent cyclization via thermal or catalytic methods (e.g., using acetic anhydride or polyphosphoric acid) yields the isoindole-dione core. Key parameters for optimization include:
- Temperature : Cyclization often requires reflux conditions (110–130°C).
- Catalysts : Lewis acids like ZnCl₂ improve reaction efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates.
Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What analytical techniques are most effective for characterizing 2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with the iodophenyl group showing characteristic aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl carbons at ~168–170 ppm.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 369.97 for C₁₄H₈INO₂).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state reactivity .
Basic: How does the iodine substituent influence the compound’s stability, and what storage conditions are recommended?
The 4-iodophenyl group enhances photostability compared to halogen analogs (e.g., chloro or fluoro derivatives) due to heavier atom effects. However, thermal degradation above 200°C releases iodine-containing fragments (e.g., iodobenzene), as observed in pyrolysis-GC/MS studies. Recommended storage:
- Temperature : 2–8°C in amber vials to prevent light-induced radical reactions.
- Humidity : Desiccated environment (<30% RH) to avoid hydrolysis of the dione moiety .
Advanced: What mechanistic insights explain the biological activity of this compound in pesticidal or antimicrobial studies?
The compound’s bioactivity (e.g., antifungal or pesticidal effects) is linked to its ability to inhibit enzyme systems via electrophilic interactions. The iodophenyl group acts as a hydrophobic anchor, while the dione moiety disrupts thiol-dependent enzymes (e.g., glutathione reductase). Comparative studies with folpet (a structural analog) suggest similar modes of action but altered potency due to iodine’s larger van der Waals radius .
Advanced: How does 2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione compare to its halogenated analogs in reactivity and applications?
- Reactivity : Iodine’s polarizability enhances nucleophilic aromatic substitution (NAS) rates compared to fluoro or chloro analogs.
- Biological Applications : Higher lipophilicity (logP ~3.2) improves membrane permeability, making it more effective in cellular uptake assays than the fluorophenyl derivative (logP ~2.5).
- Material Science : The iodine atom facilitates heavy-atom effects in photoluminescence studies, useful in optoelectronic material design .
Advanced: What thermodynamic data are available for this compound, and how can they inform reaction design?
Thermogravimetric analysis (TGA) shows a decomposition onset at 210°C, with enthalpy of vaporization (ΔHvap) ~85 kJ/mol. Reaction calorimetry data indicate exothermic cyclization (ΔH = −120 kJ/mol), necessitating controlled addition in scaled-up syntheses. These parameters guide solvent selection (high-boiling solvents like DMSO) and safety protocols .
Advanced: What are the primary decomposition pathways under oxidative or thermal stress?
Pyrolysis studies reveal two pathways:
Main Chain Scission : At 250°C, the isoindole ring ruptures, releasing 4-iodobenzaldehyde and phthalic anhydride.
Radical-Mediated Degradation : Under UV light, homolytic cleavage of the C–I bond generates aryl radicals, leading to dimerization products (e.g., biphenyl derivatives). These pathways inform shelf-life predictions and environmental fate analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
